molecular formula C13H16O B8610225 ((Cyclohex-2-enyloxy)methyl)benzene CAS No. 32700-48-4

((Cyclohex-2-enyloxy)methyl)benzene

Cat. No.: B8610225
CAS No.: 32700-48-4
M. Wt: 188.26 g/mol
InChI Key: UBYHKDVMKZGYES-UHFFFAOYSA-N
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Description

((Cyclohex-2-enyloxy)methyl)benzene is an aromatic compound comprising a benzene ring substituted with a methyl group linked to a cyclohex-2-enyl moiety via an ether oxygen. The cyclohexene ring introduces unsaturation (a double bond at the 2-position), while the ether linkage imparts distinct electronic and steric properties.

Properties

CAS No.

32700-48-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

cyclohex-2-en-1-yloxymethylbenzene

InChI

InChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2

InChI Key

UBYHKDVMKZGYES-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-(1-Cyclohexen-1-yl)-2-methylbenzene (Cyclohexen-1-yltoluene)

  • Key Differences: Electronic Effects: The absence of an ether oxygen in cyclohexen-1-yltoluene eliminates resonance donation to the benzene ring, reducing electron density compared to ((Cyclohex-2-enyloxy)methyl)benzene. Reactivity: Direct bonding of cyclohexene may favor electrophilic substitution at the toluene methyl group, whereas the ether oxygen in the target compound could stabilize adjacent charges or radicals. Synthesis: Cyclohexen-1-yltoluene is synthesized via Friedel-Crafts alkylation, while this compound likely requires Williamson ether synthesis (e.g., benzyl halide + cyclohex-2-enol).

Benzyl Methyl Ether

  • Structure : Benzene ring with a methoxy-methyl group (CH₃OCH₂-C₆H₅).
  • Key Differences :
    • Steric and Electronic Profile : The smaller methoxy group in benzyl methyl ether reduces steric hindrance compared to the bulky cyclohexene moiety in the target compound.
    • Stability : The ether linkage in benzyl methyl ether is less prone to oxidation than the cyclohexene double bond in this compound, which may undergo epoxidation or ring-opening reactions.

2-Ethoxy-1-methoxy-3-[E-2-nitroethenyl]benzene

  • Structure : Benzene with ethoxy, methoxy, and nitroethenyl substituents .
  • Key Differences :
    • Substituent Effects : The nitroethenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclohexenyloxy group in the target compound.
    • Applications : Nitroethenyl derivatives are often used in pharmaceuticals or explosives, whereas this compound’s applications may focus on polymer precursors or synthetic intermediates.

Electronic and Surface Interaction Comparisons

Evidence from electron-stimulated desorption (ESD) studies on benzene films deposited on platinum surfaces provides indirect insights :

Adsorption and Desorption Behavior

  • Benzene on Pt: Adsorption involves π-interactions with the metal surface, with desorption yields dependent on film thickness and electron energy (e.g., 2 monolayers show optimal ion yields at 950 eV) .
  • The cyclohexene ring could introduce steric hindrance, reducing packing efficiency on the surface compared to planar benzene.

Fragmentation Pathways

  • Benzene Fragmentation : Dominated by dipole dissociation (DD) and dissociative electron attachment (DEA), producing C₆Hₙ⁺/⁻ ions .
  • Expected Differences :
    • The target compound’s ether linkage may lead to cleavage of the C-O bond under electron impact, generating benzyl and cyclohexenyl fragments.
    • The cyclohexene double bond could undergo addition reactions or ring-opening, complicating fragmentation patterns.

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